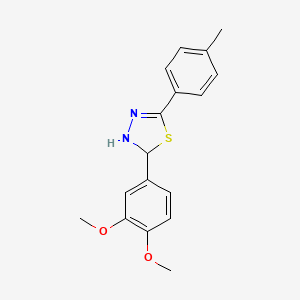

2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole

説明

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-4-6-12(7-5-11)16-18-19-17(22-16)13-8-9-14(20-2)15(10-13)21-3/h4-10,17,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBDUUGGKCBZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(S2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973717 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5814-87-9 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then treated with sulfur and a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

- 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole

- 2-(3,4-Dimethoxyphenyl)-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is unique due to the specific combination of substituents on its aromatic rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

The compound 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is . Its structure is characterized by a thiadiazole ring substituted with two aromatic groups: a 3,4-dimethoxyphenyl group and a 4-methylphenyl group. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines. A study investigating a series of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) .

These findings suggest that the compound may exhibit similar anticancer properties due to its structural analogies with other active thiadiazoles.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A review indicated that these compounds possess significant antibacterial and antifungal activities, which are critical in addressing antibiotic resistance . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Some thiadiazole derivatives have shown promise in reducing inflammatory markers in vitro and in vivo. For example, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines .

Case Studies

- Anticancer Evaluation : In a study on a series of 1,3,4-thiadiazole derivatives, it was found that modifications to the thiadiazole core significantly affected their anticancer activity. The most potent derivative was noted for its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

- Antimicrobial Screening : Another investigation assessed various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazonoyl chlorides with thiocarbohydrazides or substituted hydrazines. Optimal conditions include refluxing in ethanol with triethylamine as a base, monitored by TLC for completion . Reaction efficiency is improved by microwave-assisted synthesis under solvent-free conditions (150°C, 10 minutes), reducing side products .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology : Spectral techniques are critical:

- 1H/13C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm). For example, methine protons in dihydrothiadiazole appear as singlets near δ 5.5–6.0 ppm .

- IR : Bands at ~3,200–3,400 cm⁻¹ (NH stretching) and ~1,650 cm⁻¹ (C=N) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 428.60 for analogs) validate molecular weight .

Q. What preliminary biological screening methods are recommended?

- Methodology : Start with in silico molecular docking against targets like bacterial enzymes (e.g., DNA gyrase) or cancer-related proteins (e.g., EGFR). Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å; exhaustiveness: 8) . Follow with in vitro antimicrobial assays (MIC determination via broth microdilution) and cytotoxicity screening (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology : Systematically modify substituents:

- 3,4-Dimethoxyphenyl : Replace with 2,4- or 3,4,5-trimethoxyphenyl to enhance membrane permeability .

- 4-Methylphenyl : Substitute with electron-withdrawing groups (e.g., nitro, chloro) to improve antimicrobial activity .

- Dihydrothiadiazole ring : Introduce sulfone/sulfoxide moieties via oxidation to modulate redox properties . Validate changes using comparative molecular field analysis (CoMFA) .

Q. What mechanisms underlie the cytotoxicity of this compound in cancer cells?

- Methodology : Investigate apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). Assess ROS generation with DCFH-DA probes. For example, analogs with thiophene substituents show ROS-mediated apoptosis in HeLa cells .

Q. How can synthetic challenges like low yields or byproduct formation be resolved?

- Methodology :

- Byproduct suppression : Use scavengers (e.g., molecular sieves) for intermediates like thiomethanol .

- Yield optimization : Employ Dean-Stark traps for azeotropic removal of water in cyclization steps .

- Purification : Gradient column chromatography (hexane:ethyl acetate 7:3 to 1:1) resolves diastereomers .

Q. What contradictions exist in spectral data interpretation, and how are they resolved?

- Case study : In dihydrothiadiazoles, methine protons (CH=N) may split into doublets (δ 8.5 ppm) due to restricted rotation. Use variable-temperature NMR to confirm dynamic effects . For overlapping aromatic signals, apply 2D-COSY or HSQC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。